5-Pyridin-3-ylcyclohexane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

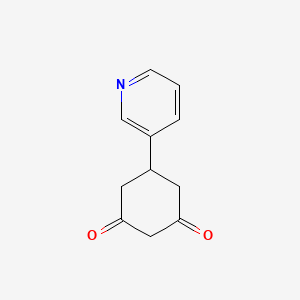

Structure

2D Structure

Propriétés

IUPAC Name |

5-pyridin-3-ylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-10-4-9(5-11(14)6-10)8-2-1-3-12-7-8/h1-3,7,9H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIGAOKAHPKIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cornerstone of Synthesis: Cyclohexane 1,3 Dione Scaffolds

The cyclohexane-1,3-dione framework is a well-established and highly valued structural motif in modern synthetic organic chemistry. acs.orgwhiterose.ac.uk Its significance stems from its inherent reactivity and versatility, which allow it to serve as a precursor and intermediate in the creation of a vast array of biologically active molecules, including pharmaceuticals, intricate heterocyclic systems, and natural products. acs.orgwhiterose.ac.ukgoogle.com

The dicarbonyl nature of the cyclohexane-1,3-dione ring system imparts a unique chemical reactivity, making it a powerful tool for synthetic chemists. This scaffold is a key component in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antihistamines, and antipsychotics, as well as antibiotics, antifungal agents, and anticancer drugs. researchgate.net Furthermore, its derivatives are instrumental in the production of polymers, dyes, and pigments.

The strategic placement of the carbonyl groups allows for a variety of chemical transformations. For instance, these derivatives are excellent starting materials for the synthesis of substituted aromatic compounds. google.com They also play a crucial role in well-known organic reactions, including the Robinson annulation, which is a fundamental method for the construction of six-membered rings in the synthesis of steroids and other complex cyclic systems.

The adaptability of the cyclohexane-1,3-dione scaffold is further demonstrated by its use in the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles. acs.orgwhiterose.ac.uk Recent research has highlighted its application in the preparation of quinolones, benzoacridinones, and pyridine (B92270) derivatives. researchgate.net The reactivity of the scaffold can be finely tuned through the introduction of various substituents, allowing for the targeted synthesis of complex molecular architectures with specific biological activities. google.com

The Strategic Eminence of Pyridine Derivatives in Heterocyclic Chemistry

Pyridine (B92270) and its derivatives stand as a cornerstone of heterocyclic chemistry, with their presence being ubiquitous in a multitude of natural products, pharmaceuticals, and functional materials. rsc.orgthegoodscentscompany.com The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery, appearing in a significant number of FDA-approved drugs. nih.govnih.gov

The strategic importance of pyridine derivatives lies in their diverse and potent biological activities, which span a wide therapeutic spectrum. These compounds have been successfully developed as anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic agents. rsc.orgacs.org The nitrogen atom in the pyridine ring is a key feature, as it can participate in hydrogen bonding and other non-covalent interactions with biological targets, thereby influencing the pharmacokinetic and pharmacodynamic properties of the molecule. acgpubs.org

The versatility of the pyridine scaffold is also evident in its role as a synthetic intermediate. The pyridine ring can be readily functionalized at various positions, allowing for the facile generation of a wide array of derivatives with tailored properties. rsc.org This adaptability has made pyridine derivatives indispensable building blocks in the construction of more complex heterocyclic systems and in the development of novel catalysts and materials. thegoodscentscompany.com The fusion of pyridine with other heterocyclic rings often leads to compounds with enhanced biological activity and unique electronic properties. thegoodscentscompany.com

The following table provides a glimpse into the wide-ranging applications of pyridine derivatives in medicine:

| Therapeutic Area | Examples of Pyridine-Containing Drugs |

| Oncology | Abiraterone, Crizotinib nih.gov |

| Infectious Diseases | Isoniazid, Delavirdine nih.gov |

| Inflammatory Diseases | Piroxicam nih.gov |

| Cardiovascular Diseases | Amlodipine, Nilvadipine nih.gov |

| Neurological Disorders | Pyridostigmine, Tacrine nih.gov |

A Versatile Building Block: the Conceptual Framework of 5 Pyridin 3 Ylcyclohexane 1,3 Dione

Direct Synthesis Approaches to this compound

Direct and specific synthetic procedures for this compound are not extensively documented in publicly available literature. The compound is commercially available from several suppliers, suggesting that proprietary synthetic methods exist. bldpharm.com However, based on general principles of organic synthesis for analogous structures, a plausible direct approach would involve a Michael addition reaction.

A potential strategy could be the conjugate addition of a 3-pyridyl nucleophile to a suitable cyclohexenone precursor. For instance, the reaction of a 3-pyridyl organometallic reagent, such as a pyridyl Grignard reagent or a pyridyl organocuprate, with 2-cyclohexen-1-one (B156087) could theoretically yield 3-(pyridin-3-yl)cyclohexanone. Subsequent oxidation and introduction of the second carbonyl group would be necessary to form the desired dione. The conjugate addition of lithiated methyl pyridines to cyclic enones has been reported, suggesting the feasibility of forming the initial carbon-carbon bond between the pyridine and cyclohexane (B81311) rings. nih.gov

Another conceivable route involves the Knoevenagel condensation of 3-pyridylacetonitrile (B123655) with a suitable Michael acceptor derived from a 1,3-dicarbonyl compound, followed by cyclization and decarboxylation. While specific examples for the synthesis of this compound are not detailed, the general principles of forming 5-arylcyclohexane-1,3-diones can be adapted.

General Methods for Cyclohexane-1,3-dione Synthesis Applicable to Pyridyl Derivatives

Several established methods for the synthesis of cyclohexane-1,3-dione derivatives can be adapted to incorporate a pyridyl substituent at the 5-position.

A classic and versatile method for constructing the cyclohexane-1,3-dione ring system is through a sequence of Michael and Claisen reactions. This approach typically involves the Michael addition of a malonic ester to an α,β-unsaturated ketone, followed by an intramolecular Claisen condensation. To apply this to the synthesis of this compound, one could envision starting with an α,β-unsaturated ketone bearing a 3-pyridyl group. For example, the reaction of (E)-4-(pyridin-3-yl)but-3-en-2-one with diethyl malonate in the presence of a base would lead to a Michael adduct. Subsequent intramolecular Claisen condensation of this adduct would furnish the desired this compound after decarboxylation. A process for preparing 1,3-cyclohexanedione (B196179) derivatives and their intermediates has been described, which could be adapted for this purpose. google.comepo.org

The synthesis of cyclohexane-1,3-dione and its derivatives can also be achieved starting from acetone (B3395972) or its derivatives. researchgate.net This methodology has been extended to prepare various 5-substituted cyclohexane-1,3-diones. researchgate.net In the context of synthesizing the title compound, a potential route could involve the reaction of a 3-pyridyl substituted acetone derivative with a suitable three-carbon synthon.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules. A palladium-catalyzed synthesis of carbazole (B46965) frameworks has been described starting from N-arylcyclohexane enaminones, which are generated from the condensation of cyclohexane-1,3-dione with anilines. mdpi.comnih.gov While this specific example leads to a different heterocyclic system, the underlying principle of using a palladium catalyst to form new carbon-carbon or carbon-nitrogen bonds could be adapted. For instance, a palladium-catalyzed cross-coupling reaction between a 5-halocyclohexane-1,3-dione and a 3-pyridylboronic acid (a Suzuki coupling) could be a viable approach to introduce the pyridyl moiety.

Multicomponent Reaction (MCR) Strategies Incorporating Cyclohexane-1,3-diones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. Cyclohexane-1,3-diones are versatile building blocks in MCRs for the preparation of various heterocyclic systems.

Cyclohexane-1,3-dione readily participates in MCRs with aldehydes and amines or ammonia (B1221849) to generate a wide array of fused nitrogen-containing heterocycles. researchgate.net For example, the Hantzsch pyridine synthesis, a well-known MCR, can be adapted to use 1,3-dicarbonyl compounds to produce polysubstituted pyridines. rsc.org While these reactions typically lead to fused pyridine rings, modifications of the substrates could potentially allow for the synthesis of pyridyl-substituted carbocyclic systems. One-pot syntheses of substituted pyridines from 1,3-dicarbonyl compounds and vinylogous amides have also been reported. researchgate.net These strategies highlight the reactivity of the cyclohexane-1,3-dione scaffold and its potential for incorporation into MCRs to build complex structures that could include a pyridyl substituent.

Condensation Reactions of Cyclic Ketones for Nitrogen-Containing Heterocycles

Condensation reactions involving cyclic ketones like cyclohexane-1,3-dione are fundamental in constructing nitrogen-containing heterocyclic scaffolds. These reactions often proceed through multicomponent strategies, which are highly valued for their atom economy and operational simplicity. nih.gov For instance, the reaction of cyclohexane-1,3-diones with aldehydes and a nitrogen source, such as an amine or ammonium (B1175870) acetate (B1210297), is a common route to synthesize fused pyridine and quinoline (B57606) derivatives. researchgate.netbohrium.com

A notable application is in the Hantzsch dihydropyridine (B1217469) synthesis, where a β-ketoester, an aldehyde, and a nitrogen source react to form dihydropyridines. researchgate.net This methodology can be adapted for cyclohexane-1,3-diones to produce polyhydroquinoline derivatives. researchgate.net The reaction mechanism typically involves an initial Knoevenagel or aldol (B89426) condensation, followed by a Michael addition and subsequent cyclization and dehydration to form the heterocyclic ring.

Furthermore, the reaction of 2-acetyl-5-phenylcyclohexane-1,3-dione with 2-aminopyridine (B139424) in toluene (B28343) at elevated temperatures yields a 2-pyridyl derivative, demonstrating a direct method for incorporating a pyridine moiety. rsc.org These condensation reactions are often catalyzed by acids or bases and can be influenced by the electronic nature of the substituents on the reactants. researchgate.net

Cycloaddition Reactions, Including Diels-Alder and Spirocyclic Compound Formation

Cycloaddition reactions offer a powerful and stereocontrolled approach to the synthesis of complex cyclic and heterocyclic systems, including derivatives of this compound.

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org In the context of cyclohexane-1,3-dione derivatives, these compounds can act as dienophiles. The reactivity in a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile; electron-withdrawing groups on the dienophile generally enhance the reaction rate in normal-electron-demand Diels-Alder reactions. organic-chemistry.org Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are particularly useful for synthesizing heterocyclic structures. wikipedia.orgorganic-chemistry.org For example, 3-acylamino-2H-pyran-2-ones can act as dienes in reactions with various dienophiles, leading to highly substituted aniline (B41778) derivatives after a retro-Diels-Alder extrusion of carbon dioxide. chim.it

Spirocyclic compounds , characterized by two rings sharing a single atom, are of significant interest due to their unique three-dimensional structures and biological activities. researchgate.net The synthesis of spiro compounds involving cyclohexane-1,3-dione often proceeds through tandem reactions. For example, the reaction of cyclohexane-1,3-dione or its 5,5-dimethyl derivative (dimedone) with aldehydes can lead to the formation of spiro dihydrofurans. researchgate.net One specific method involves the three-component reaction of arylamines, isatin, and cyclopentane-1,3-dione to produce novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org The mechanism is proposed to involve an initial aldol condensation followed by the formation of a carbocation intermediate which then reacts with the arylamine and undergoes intramolecular cyclization. beilstein-journals.org Additionally, acid-assisted [4+1]-cycloaddition of indoles with nitrostyrenes can yield spiro[indole-3,5'-isoxazoles]. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives, aiming to reduce waste, energy consumption, and the use of hazardous substances.

Solvent-Free and Aqueous Reaction Conditions

Conducting reactions in the absence of organic solvents or in water are key tenets of green chemistry. scispace.com Solvent-free reactions, often facilitated by techniques like ball milling, can lead to higher efficiency and reduced environmental impact. For instance, the manganese(III) acetate-mediated cycloaddition of 1,3-cyclohexanediones to 1-(pyridin-2-yl)-enones has been successfully performed under solvent-free ball-milling conditions, affording high yields of tetrahydrobenzofuranone derivatives. nih.gov

Aqueous reaction conditions are also highly desirable. The synthesis of pyrrolo[2,3,4-kl]acridinones has been achieved in high yields by reacting isatin, 5,5-dimethylcyclohexane-1,3-dione, and an amine in water, demonstrating the feasibility of complex heterocyclic synthesis in an environmentally benign solvent. beilstein-journals.org The use of palladium on carbon (Pd/C) as a catalyst for the hydrogenation of resorcinol (B1680541) to 1,3-cyclohexanedione can also be carried out in water. google.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds derived from cyclohexane-1,3-diones.

For example, the Hantzsch synthesis of dihydropyridines has been efficiently carried out under solvent-free microwave irradiation conditions using montmorillonite (B579905) catalysts. researchgate.net This method offers advantages such as short reaction times and the use of a recyclable catalyst. researchgate.net Similarly, microwave irradiation has been employed in the synthesis of quinoline thiosemicarbazones and imidazo[1,5-a]pyridine (B1214698) derivatives, showcasing the broad applicability of this technique in heterocyclic chemistry. mdpi.comnih.gov In some cases, microwave-assisted reactions can lead to unexpected products, as seen in the reaction of an enaminone with acetic acid and ammonium acetate, which yielded a complex cyclized product instead of the expected pyridine derivative. mdpi.com

Catalytic Methodologies Utilizing Metal and Organocatalysts

The development of novel catalytic systems is at the forefront of modern synthetic chemistry, offering pathways to new transformations with high efficiency and selectivity.

Metal catalysts are widely used in the synthesis of derivatives from cyclohexane-1,3-diones. Transition metals like palladium, ruthenium, nickel, and cobalt are employed in various reactions, including hydrogenation and reductive amination. mdpi.commdpi.com For instance, a palladium-catalyzed process is used in the synthesis of 1,3-cyclohexanedione from resorcinol. google.com Metal nanoparticles have also been utilized as catalysts for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. researchgate.net Furthermore, metal catalysts confined within zeolites represent an important class of heterogeneous catalysts with enhanced stability and performance. rsc.org

Organocatalysis , which uses small organic molecules as catalysts, has become a third pillar of asymmetric catalysis alongside metal catalysis and biocatalysis. mdpi.combeilstein-journals.org Organocatalysts offer the advantage of being metal-free, often less toxic, and less sensitive to air and moisture. mdpi.com In the context of cyclohexane-1,3-dione chemistry, organocatalysts have been employed in various transformations. For example, a heteroditopic macrocycle has been used as an organocatalytic nanoreactor for the synthesis of pyrroloacridinones in water. beilstein-journals.org Proline and its derivatives are well-known organocatalysts for asymmetric reactions, including aldol and cycloaddition reactions. beilstein-journals.org Bifunctional organocatalysts, which possess both an acidic and a basic site, are particularly effective in activating both the nucleophile and the electrophile in a reaction. mdpi.com Organocatalysts have also been developed for the synthesis of cyclic carbonates from epoxides and carbon dioxide under mild conditions. mdpi.com

The following table provides a summary of various synthetic approaches for derivatives of cyclohexane-1,3-dione, highlighting the diversity of modern synthetic methodologies.

| Synthetic Approach | Reactants | Product Type | Key Features |

| Condensation | Cyclohexane-1,3-dione, Aldehyde, Amine | Polyhydroquinoline | Multicomponent reaction, often acid or base-catalyzed. researchgate.net |

| Diels-Alder | Diene, Cyclohexane-1,3-dione derivative (as dienophile) | Substituted cyclohexene | Stereocontrolled formation of six-membered rings. wikipedia.org |

| Spirocyclization | Arylamine, Isatin, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | One-pot, three-component synthesis of complex spiro compounds. beilstein-journals.org |

| Solvent-Free | 1,3-Cyclohexanedione, 1-(Pyridin-2-yl)-enone | Tetrahydrobenzofuranone | Ball-milling conditions, mediated by Manganese(III) acetate. nih.gov |

| Aqueous Synthesis | Isatin, Dimedone, Amine | Pyrrolo[2,3,4-kl]acridinone | High yield in water, demonstrating a green chemistry approach. beilstein-journals.org |

| Microwave-Assisted | Aldehyde, β-Ketoester, Ammonium acetate | Dihydropyridine | Rapid, solvent-free synthesis using a recyclable catalyst. researchgate.net |

| Metal Catalysis | Resorcinol | 1,3-Cyclohexanedione | Hydrogenation using Pd/C catalyst. google.com |

| Organocatalysis | Isatin, Dimedone, Amine | Pyrrolo[2,3,4-kl]acridinone | Catalyzed by a heteroditopic macrocycle in water. beilstein-journals.org |

Spectroscopic and Structural Elucidation Methodologies for 5 Pyridin 3 Ylcyclohexane 1,3 Dione Derivatives

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. nih.gov For derivatives of 5-pyridin-3-ylcyclohexane-1,3-dione, the IR spectrum provides valuable information about the key structural features.

The IR spectra of these compounds typically exhibit characteristic absorption bands. The carbonyl (C=O) stretching vibrations of the dione (B5365651) moiety are prominent, usually appearing in the region of 1671-1696 cm⁻¹. nih.gov The presence of intramolecular hydrogen bonding can influence the position and broadness of these bands. For instance, in some hydrazone derivatives of cyclohexane-1,3-dione, the C=O stretching bands are observed at 1671 and 1686 cm⁻¹. nih.gov

The C=C stretching vibrations of the pyridine (B92270) ring are generally observed around 1505 cm⁻¹. nih.gov Additionally, the N-H stretching vibrations, if present (for example, in hydrazone derivatives), appear as a broad band in the range of 2955–3500 cm⁻¹, often indicating intramolecular hydrogen bonding. nih.gov

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| C=O (Dione) | 1671-1696 | nih.gov |

| C=C (Pyridine) | ~1505 | nih.gov |

| N-H (Hydrazone) | 2955-3500 | nih.gov |

| C=N (Imine/Hydrazone) | ~1592 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and spatial arrangement of atoms.

¹H NMR spectroscopy reveals the chemical environment of protons within a molecule. For this compound derivatives, the ¹H NMR spectrum provides key insights. The protons of the pyridine ring typically resonate in the aromatic region, usually between δ 7.00 and 8.50 ppm. The chemical shifts and coupling patterns of these protons are indicative of the substitution pattern on the pyridine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound derivatives, the carbonyl carbons of the dione moiety are typically observed at low field, often in the range of δ 190–200 ppm. nih.gov For instance, in a related hydrazone derivative, the carbonyl carbons were found at δ 197.00 and 197.10 ppm. nih.gov

The carbons of the pyridine ring resonate in the aromatic region, typically between δ 120 and 150 ppm. The specific chemical shifts are influenced by the electronic environment and substitution. The aliphatic carbons of the cyclohexane (B81311) ring appear at higher field, generally between δ 30 and 60 ppm. nih.gov

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Nucleus | Functional Group/Position | Chemical Shift Range (ppm) | Reference |

| ¹H | Pyridine Protons | 7.00 - 8.50 | nih.gov |

| ¹H | Cyclohexane CH₂ | 2.00 - 3.00 | nih.gov |

| ¹³C | Carbonyl (C=O) | 190 - 200 | nih.gov |

| ¹³C | Pyridine Carbons | 120 - 150 | ipb.pt |

| ¹³C | Cyclohexane Carbons | 30 - 60 | nih.gov |

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the cyclohexane and pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-4 bonds). mdpi.com This is particularly useful for connecting the pyridine ring to the cyclohexane-1,3-dione moiety and for assigning quaternary carbons.

The application of these advanced NMR techniques allows for a comprehensive and unambiguous structural elucidation of this compound derivatives. ipb.ptresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions.

The pyridine ring and the enone system of the cyclohexane-1,3-dione contribute to the UV-Vis absorption. Typically, these compounds exhibit absorption maxima in the range of 200-400 nm. nih.gov For example, a hydrazono derivative of cyclohexane-1,3-dione showed absorption maxima at 218 nm, 242 nm, and a broader band between 316-393 nm in DMF. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. In some cases, charge-transfer (CT) bands can be observed, particularly in the formation of complexes. researchgate.net

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. msu.edu

In the mass spectrum of a this compound derivative, the molecular ion peak [M]⁺ (or protonated molecule [M+H]⁺ in soft ionization techniques like electrospray ionization) confirms the molecular weight of the compound. nih.gov

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cyclohexane derivatives involve the loss of small neutral molecules such as CO, H₂O, and ethylene (B1197577). libretexts.orgsapub.org The pyridine ring can also undergo characteristic fragmentation, often involving the loss of HCN. The fragmentation of the molecular ion can help to confirm the connectivity of the pyridine and cyclohexane-1,3-dione rings. For instance, the fragmentation of related phthalazine-dione derivatives showed the loss of a carbon monoxide and an acetylene (B1199291) molecule. raco.cat

X-ray Diffraction Analysis for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering insights into intermolecular interactions such as hydrogen bonding and π–π stacking.

In the study of cyclohexane rings bearing pyridine substituents, X-ray diffraction has been instrumental. For instance, in the analysis of complex structures derived from the condensation of 2-acetylpyridine, it was revealed that the central cyclohexane ring typically adopts a chair conformation. beilstein-archives.org In two such derivatives, the puckering parameters were determined to be Q = 0.5935 Å, θ = 173.45°, φ = 0.9° for one compound and Q = 0.5414 Å, θ = 169.64°, φ = 110.4° for the other. beilstein-archives.org

The orientation of the pyridine rings relative to the cyclohexane core is also a key structural feature. In these examples, the dihedral angles between the planes of the pyridine rings and the cyclohexane ring varied significantly, indicating diverse spatial arrangements influenced by the substitution pattern. beilstein-archives.org The molecular structures are often stabilized by a network of intramolecular and intermolecular hydrogen bonds. For example, C—H⋯N, C—H⋯O, and O—H⋯O hydrogen bonds have been observed, which dictate the packing of the molecules in the crystal lattice. beilstein-archives.org In some cases, π–π interactions between pyridine rings, with centroid-centroid distances around 3.775 Å, further contribute to the stability of the crystal structure. beilstein-archives.org

A recent study on a 4-methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivative, synthesized from cyclohexane-1,3-dione and 4-acetylpyridine, also utilized X-ray crystallography for structural confirmation. semanticscholar.org This highlights the importance of this technique in verifying the outcomes of complex multi-component reactions that lead to novel heterocyclic systems. semanticscholar.org

Table 1: Representative Crystallographic Data for Pyridinyl Cyclohexane Derivatives

| Parameter | Compound A (a pyridinyl cyclohexanol (B46403) derivative) | Compound B (a pyridinyl cyclohexanol derivative) |

| Crystal System | Data not available | Data not available |

| Space Group | Data not available | Data not available |

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Cyclohexane Conformation | Chair | Chair |

| Key Interactions | C—H⋯N, C—H⋯O, O—H⋯O hydrogen bonds, π–π stacking | C(5A)-H... N(1B), C(5E)-H... O(1B) and C(6B)-H... O(1A) hydrogen bonds |

Note: Specific unit cell parameters for these illustrative compounds were not provided in the cited source. The table demonstrates the type of data obtained from X-ray diffraction studies.

Thermogravimetry-Differential Thermal Analysis (TGA-DTA) for Thermal Behavior

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful thermal analysis techniques that provide information about the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events.

The thermal behavior of cyclohexane-1,3-dione derivatives has been investigated, particularly in the context of their metal complexes. For instance, the TGA-DTA of Cu(II) and Zn(II) complexes with ligands such as 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione and its 3-nitrophenyl analogue reveals multi-stage decomposition patterns. researchgate.netnih.gov

In one case, a copper complex was stable up to 85 °C, after which it underwent a multi-stage decomposition. The initial weight loss was attributed to the removal of water of crystallization and nitrate (B79036) ions, followed by the decomposition of the organic ligand at higher temperatures. nih.gov The DTA curve for this complex showed endothermic peaks corresponding to these decomposition steps and an exothermic peak at a higher temperature, likely due to the final decomposition of the compound. nih.gov

Similarly, a zinc complex exhibited a two-stage decomposition. The first stage involved the loss of water molecules, followed by the removal of acetate (B1210297) groups and the ligand itself. The DTA curve showed corresponding endothermic and exothermic peaks. nih.gov The thermal stability of these compounds is influenced by the nature of the metal ion and the substituents on the ligand. For example, some complexes are stable up to 100 °C or even 180 °C before decomposition begins. researchgate.netnih.gov

Table 2: Illustrative TGA-DTA Data for Metal Complexes of Cyclohexane-1,3-dione Derivatives

| Compound | Decomposition Stages | Temperature Range (°C) | Weight Loss (%) | DTA Peaks (°C) |

| [Cu(L¹)(NO₃)H₂O]·NO₃·3.5H₂O | 1. Loss of water and nitrate | 85 - 160 | 24.62 | 150.10 (endo), 380.50 (endo), 485.25 (exo) |

| 2. Ligand decomposition | 234.48 - 494.55 | - | ||

| [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O | 1. Loss of water of crystallization | - | 18.76 | 280.10 (endo), 330.50 (endo), 420.25 (exo) |

| 2. Loss of coordinated water and acetate | - | - | ||

| [Cu₂(L²)(OAc)₄]·2H₂O·2DMF | 1. Loss of water and DMF | 180.12 - 240.32 | - | - |

| 2. Loss of acetate groups | - | 29.23 | - |

L¹ = 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione, L² = 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione. "endo" refers to endothermic peaks, and "exo" refers to exothermic peaks. Dashes indicate data not specified in the source. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on 5 Pyridin 3 Ylcyclohexane 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Pyridin-3-ylcyclohexane-1,3-dione, offering a window into its electronic landscape and predicting its chemical behavior.

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations are essential for understanding tautomeric equilibria, which are critical to the molecule's stability and reactivity.

Studies on analogous compounds, such as 4,6-di(pyridin-2-yl)cyclohexane-1,3-dione, have been performed using DFT at the B3LYP/6-311+G(d,p) level of theory. nih.govnih.gov These studies reveal that the simple diketo form of such molecules can be labile. nih.govnih.gov The calculations often show that tautomeric forms, like the enol-keto, dienol, or enaminone structures (if applicable), are energetically preferred and stabilized by intramolecular hydrogen bonds and resonance. nih.govresearchgate.net For this compound, the diketo form exists in equilibrium with its enol tautomer. DFT calculations can determine the relative Gibbs free energies of these tautomers to predict their populations in different environments. mdpi.com The choice of functional and basis set, such as M06-2X/def2-TZVP, is critical for achieving a balance between accuracy and computational cost, especially for complex organic molecules. nrel.gov

Table 1: Representative Relative Energies of Tautomers for a Substituted Cyclohexane-1,3-dione System (Illustrative)

| Tautomer | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| A | Diketo | 6.35 |

| B | Enol-Keto | 0.00 |

| C | Dienol | 2.55 |

Data is illustrative, based on principles from studies on analogous compounds like di(pyridin-2-yl)cyclohexane-1,3-dione. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.netirjweb.com

HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons to an appropriate acceptor molecule.

LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule. researchgate.netnih.gov

For this compound, the distribution of the HOMO and LUMO would be influenced by the electron-withdrawing nature of the dione (B5365651) and the electronic properties of the pyridine (B92270) ring. The HOMO is expected to be localized on the more electron-rich portions of the molecule, while the LUMO would be centered on the electron-deficient areas. This analysis is vital for predicting sites of electrophilic and nucleophilic attack and for understanding intramolecular charge transfer (ICT) phenomena. nih.gov

Table 2: Calculated Quantum Chemical Descriptors (Illustrative)

| Parameter | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 | Electron-donating capability |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 | Electron-accepting capability |

| ΔE (Gap) | E_LUMO - E_HOMO | 4.5 | Chemical reactivity and stability |

| Ionization Potential (I) | -E_HOMO | 6.3 | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | 1.8 | Energy released when adding an electron |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 | Resistance to charge transfer |

Values are illustrative, based on general principles from DFT studies on related heterocyclic compounds. irjweb.comijcce.ac.ir

Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and interactions with target molecules. The cyclohexane-1,3-dione ring typically adopts a chair or twisted-boat conformation. researchgate.net A computational study on the inversion process of the parent 1,3-cyclohexanedione (B196179) scaffold determined a conformational inversion energy of 1.87 kcal/mol, indicating a flexible ring system. researchgate.net

For this compound, the key conformational question is the orientation of the pyridin-3-yl substituent, which can be either axial or equatorial. NMR and computational studies on related molecules, like 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, have shown that the pyridyl ring often prefers an axial position to facilitate specific interactions, such as binding to the heme component of an enzyme. nih.gov The relative stability of the axial versus equatorial conformers can be determined by calculating their energies, which is crucial for understanding how the molecule presents its pharmacophoric features to a biological target. The presence of intramolecular hydrogen bonding can also significantly influence the preferred conformation. rsc.org

Molecular Modeling and Docking Studies for Ligand-Target Interactions (as a synthetic scaffold)

The this compound scaffold is a valuable starting point for structure-based drug design. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net

This scaffold has been explored for its potential as an inhibitor of various enzymes. For instance, derivatives of cyclohexane-1,3-dione have been investigated as inhibitors of the c-Met tyrosine kinase, a target in non-small-cell lung cancer. nih.gov In such studies, the cyclohexane-1,3-dione core serves as a central scaffold, with the pyridyl group positioned to form key interactions, such as hydrogen bonds or pi-stacking, with amino acid residues in the active site. nih.gov Similarly, pyridine-based structures have been designed as agonists for Protein Kinase C (PKC), and indole-diones featuring a pyridin-3-yl moiety have been developed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.govnih.gov

Docking studies allow researchers to visualize these interactions, predict binding scores (e.g., in kcal/mol), and understand the structure-activity relationship (SAR) at a molecular level, guiding the synthesis of more potent and selective inhibitors. physchemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov For a scaffold like this compound, QSAR can be used to predict the activity of new, unsynthesized derivatives, thereby optimizing the lead compound.

In a typical QSAR study, a set of derivatives with known activities (e.g., IC50 values) is used to build a mathematical model. frontiersin.org This model is based on molecular descriptors that quantify various physicochemical properties of the molecules. For cyclohexane-1,3-dione derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.org

CoMFA: Calculates steric and electrostatic fields around the molecules.

CoMSIA: In addition to steric and electrostatic fields, it evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The resulting QSAR models generate contour maps that highlight regions where modifications to the scaffold would likely increase or decrease biological activity. For example, a CoMFA map might show that adding a bulky group in one region (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance potency. frontiersin.org These models provide a rational basis for optimizing the this compound scaffold for a specific biological target. nih.gov

Table 3: Parameters of a Representative 3D-QSAR Model for Cyclohexane-1,3-dione Derivatives

| Model | q² (Cross-validated R²) | R² (Non-validated R²) | SEE (Standard Error of Estimate) | F-value | Field Contributions |

|---|---|---|---|---|---|

| CoMFA | 0.872 | 0.999 | 0.034 | 1489.7 | Steric: 52.3%, Electrostatic: 47.7% |

| CoMSIA | 0.831 | 0.991 | 0.088 | 358.9 | Steric: 11.2%, Electrostatic: 29.5%, H-bond Donor: 26.1%, H-bond Acceptor: 33.2% |

Data is based on a QSAR study of 2-(aryloxyacetyl)cyclohexane-1,3-diones as HPPD inhibitors. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com MD simulations are crucial for assessing the stability of the predicted docking pose and understanding the conformational dynamics of both the ligand and the protein. nih.gov

For a system involving the this compound scaffold bound to a target protein, an MD simulation would typically be run for tens to hundreds of nanoseconds. nih.gov Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD suggests a stable complex.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds identified in the docking study.

MD simulations have been used to validate the binding modes of cyclohexane-1,3-dione derivatives in targets like the c-Met kinase and 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org These simulations can reveal subtle conformational changes and water-mediated interactions that are not captured by docking, providing a more accurate and complete picture of the binding event and confirming the stability of the ligand within the active site. mdpi.com

Molecular Electrostatic Potential (MEP) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Computations

Computational chemistry provides powerful tools for understanding the chemical behavior and properties of molecules. Among these, Molecular Electrostatic Potential (MEP) and Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) are two important computational methods.

The Molecular Electrostatic Potential (MEP) is a valuable concept in understanding the reactivity of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. uni-muenchen.de This allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other chemical species. uni-muenchen.dersc.org The MEP is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de Different colors on the MEP map represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a widely used approach for estimating the binding free energy of a ligand to a protein. nih.govnih.gov This method combines molecular mechanics energy calculations with a continuum solvation model. nih.govnih.gov The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand in their unbound states. nih.govnih.gov The MM-GBSA method is computationally less expensive than more rigorous methods like free energy perturbation, making it a popular choice for virtual screening and lead optimization in drug discovery. nih.gov The accuracy of MM-GBSA calculations can be influenced by several factors, including the force field used, the length of the molecular dynamics simulations, and the choice of the solute dielectric constant. nih.gov

Further computational research on this compound would be beneficial to elucidate its electronic properties and potential interactions with biological targets. Such studies would provide valuable insights for its potential applications in medicinal chemistry and materials science.

Synthetic Applications and Transformations of 5 Pyridin 3 Ylcyclohexane 1,3 Dione As a Building Block

Precursor for Six-Membered Nitrogen-Containing Heterocycles

The 1,3-dicarbonyl functionality within 5-Pyridin-3-ylcyclohexane-1,3-dione is an excellent starting point for constructing six-membered nitrogen-containing heterocycles. Through condensation reactions with various nitrogen sources, this compound serves as a key intermediate for a variety of fused and substituted ring systems.

Synthesis of Fused Pyridine (B92270) and Pyridinium Derivatives

The reactivity of the 1,3-dione system is widely exploited for the synthesis of fused pyridine rings. nih.gov Multi-component reactions (MCRs) are a particularly efficient strategy, allowing for the construction of complex molecules in a single step. For instance, the reaction of a 1,3-cyclohexanedione (B196179) derivative with an aldehyde and a nitrogen source like ammonium (B1175870) acetate (B1210297) or an amine can lead to the formation of a hexahydroquinoline, a fused pyridine system. semanticscholar.org

In a typical reaction, this compound can be condensed with an aromatic aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a catalyst to yield highly functionalized pyridine derivatives. nih.govresearchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition of the dione (B5365651), and subsequent cyclization and aromatization.

| Reactants | Catalyst/Conditions | Product Type |

| This compound, Aromatic Aldehyde, Malononitrile | Piperidine, Reflux | Fused Pyridine (e.g., Tetrahydroquinoline derivative) |

| This compound, Aromatic Aldehyde, Ammonium Acetate | Acetic Acid, Reflux | Fused Pyridine (e.g., Hexahydroquinoline derivative) |

These synthetic routes provide access to a library of novel fused pyridine compounds where the pyridine moiety of the starting material is retained as a substituent on the newly formed heterocyclic core.

Formation of Acridinedione and Hexahydroacridinedione Skeletons

Acridinedione derivatives are a prominent class of compounds synthesized from 1,3-cyclohexanediones. researchgate.net These structures are typically formed through a one-pot condensation of an aldehyde, an amine or ammonium acetate, and two equivalents of the dione. mdpi.com Utilizing this compound in this reaction would lead to the formation of acridinediones bearing two pyridin-3-yl substituents.

The synthesis of hexahydroacridinediones can be achieved under catalyst-free conditions, for example, by reacting octahydro-1H-xanthenes (themselves derived from diones and aldehydes) with a nitrogen source like hydroxylamine (B1172632) hydrochloride in a green solvent such as ethylene (B1197577) glycol. scispace.com Another common approach involves the Hantzsch-like condensation of an aldehyde, an amine (or ammonium acetate), and this compound. researchgate.netresearchgate.net Microwave-assisted synthesis has also been reported as an efficient method for preparing these scaffolds. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound (2 eq.) | Aromatic Aldehyde | Ammonium Acetate | 9-Aryl-4,10-di(pyridin-3-yl)decahydroacridine-1,8-dione |

| This compound (2 eq.) | Aromatic Aldehyde | Aniline (B41778) | 9-Aryl-10-phenyl-4,10-di(pyridin-3-yl)decahydroacridine-1,8-dione |

Derivatization to 1,4-Dihydropyridines

The Hantzsch pyridine synthesis is a classic and widely used multi-component reaction for the preparation of 1,4-dihydropyridines (1,4-DHPs). jsynthchem.comresearchgate.net This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium acetate. jsynthchem.com By substituting one of the β-ketoester components with this compound, it is possible to synthesize fused 1,4-DHP systems, often referred to as polyhydroquinolines. researchgate.net

The reaction involves a four-component condensation of an aldehyde, ethyl acetoacetate, ammonium acetate, and this compound. researchgate.net This approach allows for the incorporation of the pyridin-3-ylcyclohexanedione moiety into the final dihydropyridine (B1217469) structure, leading to novel compounds with potential applications in medicinal chemistry. nih.govajgreenchem.com Various catalysts, including metal nanoparticles and green catalysts, have been developed to improve the efficiency and environmental friendliness of this transformation. researchgate.netjsynthchem.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| This compound | Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | Polyhydroquinoline |

Production of Isoxazole (B147169) Derivatives

The 1,3-dicarbonyl unit of this compound is a key precursor for the synthesis of five-membered heterocycles, such as isoxazoles. The standard method for this transformation is the condensation reaction with hydroxylamine hydrochloride. researchgate.netrasayanjournal.co.in

The reaction proceeds by refluxing the dione with hydroxylamine hydrochloride in a solvent like ethanol, often in the presence of a base such as pyridine. researchgate.net The initial step is the formation of a monoxime intermediate from one of the carbonyl groups of the dione. This intermediate then undergoes intramolecular cyclization, followed by dehydration, to yield the fused isoxazole ring system, specifically a tetrahydrobenzisoxazole derivative substituted with the pyridin-3-yl group. Microwave-assisted synthesis on a solid support like silica (B1680970) gel has also been shown to be an effective and rapid method for producing isoxazole derivatives from 1,3-diketones. rasayanjournal.co.in

| Reactant | Reagent | Conditions | Product |

| This compound | Hydroxylamine Hydrochloride | Pyridine, Reflux | 6-(Pyridin-3-yl)-4,5,6,7-tetrahydro-2,1-benzisoxazol-3(1H)-one |

Intermediate for Oxygen-Containing Heterocycles

In addition to nitrogen heterocycles, the reactive dicarbonyl moiety of this compound serves as a versatile platform for the synthesis of various oxygen-containing heterocyclic systems.

Synthesis of Fused Pyran and Chromene Derivatives

Fused pyran and chromene skeletons are readily accessible from 1,3-cyclohexanedione derivatives. nih.govacgpubs.org A common synthetic strategy involves a three-component reaction between an aldehyde, a source of active methylene such as malononitrile, and the 1,3-dione. islandarchives.ca

In this reaction, an initial Knoevenagel condensation between the aldehyde and malononitrile forms an arylidene malononitrile intermediate. This is followed by a Michael addition of the enolate of this compound to the electron-deficient double bond. The resulting adduct then undergoes an intramolecular cyclization via nucleophilic attack of the enolic hydroxyl group onto one of the nitrile groups, followed by tautomerization to yield the stable 2-amino-4H-pyran ring fused to the cyclohexane (B81311) system. acgpubs.org This produces a 2-amino-4-aryl-7-(pyridin-3-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| This compound | Aromatic Aldehyde | Malononitrile | Piperidine or other base, Ethanol, Reflux | Tetrahydrochromene |

| This compound | Aromatic Aldehyde | Ethyl Cyanoacetate | Piperidine or other base, Ethanol, Reflux | Tetrahydrochromene |

This methodology highlights the utility of this compound as a scaffold for creating complex, polycyclic molecules containing both pyridine and fused pyran or chromene motifs. islandarchives.ca

Formation of Xanthenones and Benzofuran (B130515) Derivatives

There is no specific information available in the searched literature detailing the use of this compound for the formation of xanthenone or benzofuran derivatives. The synthesis of these scaffolds typically involves other precursors, such as the reaction of dimedone with aldehydes to form 1,8-dioxo-xanthenes or the cyclization of ortho-hydroxystilbenes for benzofurans. researchgate.netorganic-chemistry.org

Access to α-Pyrones

The literature search did not identify any methods for the synthesis of α-pyrones that specifically employ this compound as a starting material. The synthesis of α-pyrones is generally achieved through various other routes, such as the cycloisomerization of enyne-amides or from other polyketide precursors. beilstein-journals.orgrsc.orgnih.gov

Synthesis of Sulfur-Containing Heterocycles: Thiophene (B33073) Derivatives

While the synthesis of thiophene derivatives from 1,3-dicarbonyl compounds is a known transformation, no specific examples using this compound could be located. General methods often involve the reaction of cyclohexane-1,3-dione in multi-component reactions or the cyclization of functionalized alkynes. nih.govmdpi.comderpharmachemica.com

Construction of Complex Polycyclic Ring Systems

No research detailing the application of this compound in the construction of the specific complex polycyclic ring systems mentioned below was found.

The synthesis of bicyclo[3.n.1]alkane systems has been achieved through methods like Michael-aldol annulations of substituted 1,3-cyclohexanediones with enals. ucl.ac.uk However, there are no specific documented instances of this reaction using this compound.

The synthesis of spirocyclic compounds from cyclohexane-1,3-dione and its derivatives is well-documented, often through reactions with aldehydes or via multi-component reactions with precursors like isatin. researchgate.netbeilstein-journals.orgnih.govnih.gov Despite this, the application of this compound in the formation of spirocyclic structures, including spirotetrahydrocarbazoles, is not reported in the available literature.

Role in Natural Product Synthesis

The search did not yield any instances of this compound being used as a key intermediate in the total synthesis of natural products. Other substituted cyclohexane-1,3-diones, such as 5-pentylcyclohexane-1,3-dione, have been utilized in the synthesis of complex natural products like hexahydrocannabinols, but the pyridyl variant does not appear in similar contexts. researchgate.netgoogle.comresearchgate.netresearchgate.net

Application in Steroid and Alkaloid Synthesis

There is currently no available scientific literature detailing the application of this compound as a precursor or intermediate in the synthesis of steroids or alkaloids. While the parent cyclohexane-1,3-dione structure is a known synthon for constructing polycyclic systems, the specific influence and synthetic pathways involving the 5-pyridin-3-yl substituent in the context of steroid and alkaloid frameworks have not been reported.

Development of Novel Functionalized Organic Compounds for Diverse Applications

Similarly, research on the development of new functionalized organic compounds derived from this compound for various applications is not present in the available literature. The reactivity of the dione system offers potential for a wide range of chemical transformations, yet specific examples of such transformations and the applications of the resulting compounds have not been documented.

Q & A

Q. How can researchers validate the compound’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.